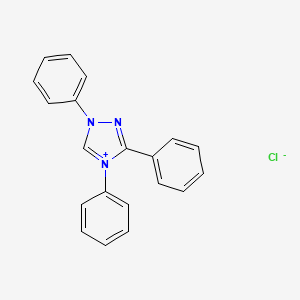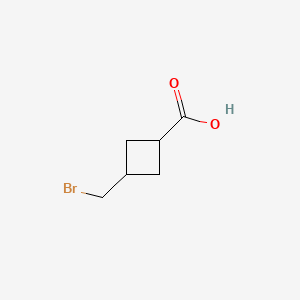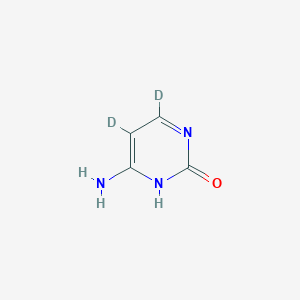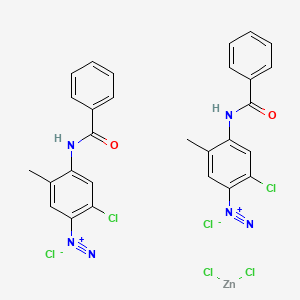
2-Formyl-1-Tritylaziridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-1-trityl-aziridine is an organic compound with the molecular formula C22H19NO It is a derivative of aziridine, a three-membered nitrogen-containing ring, and features a formyl group (–CHO) and a trityl group (triphenylmethyl) attached to the aziridine ring
Wissenschaftliche Forschungsanwendungen
2-Formyl-1-trityl-aziridine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of nitrogen-containing heterocycles.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antibacterial and antifungal properties.
Industry: It is used in the synthesis of specialty chemicals and pharmaceuticals, where its unique structure can impart specific properties to the final products.
Wirkmechanismus
Target of Action
Aziridines, which are three-membered nitrogen-containing rings, are known to be highly reactive due to ring strain . They can react with a variety of nucleophiles, leading to ring-opening reactions . The trityl group in 2-Formyl-1-trityl-aziridine could potentially serve as a protecting group in organic synthesis .
Mode of Action
The aziridine ring in 2-Formyl-1-trityl-aziridine can be opened by nucleophiles, leading to the formation of a variety of more stable ring-opened or ring-expanded chiral amines. The trityl group can be removed under certain conditions, such as reductive cleavage with lithium/naphthalene in tetrahydrofuran .
Biochemical Pathways
Without specific studies on 2-Formyl-1-trityl-aziridine, it’s difficult to say which biochemical pathways might be affected. Products of aziridine ring-opening reactions have been used to synthesize a variety of biologically and pharmaceutically important compounds .
Result of Action
The products of its reactions could potentially be used in the synthesis of a variety of compounds with biological activity .
Action Environment
The reactivity of 2-Formyl-1-trityl-aziridine could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, its storage temperature is recommended to be at refrigerator levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Formyl-1-trityl-aziridine can be synthesized through a multistep process starting from L-serine. The synthesis involves the formation of the N-tritylmethyl ester of L-serine, followed by cyclization to form the aziridine ring and subsequent formylation to introduce the formyl group.
Industrial Production Methods: While specific industrial production methods for 2-Formyl-1-trityl-aziridine are not widely documented, the general approach involves the use of standard organic synthesis techniques, including protection and deprotection steps, cyclization, and functional group transformations. The process typically requires careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Formyl-1-trityl-aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different functionalized products.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out under mild conditions with or without a catalyst.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products:
Nucleophilic Ring Opening: Functionalized amines, alcohols, and thiols.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Vergleich Mit ähnlichen Verbindungen
Aziridine: The parent compound, which lacks the formyl and trityl groups.
N-Tritylaziridine: Similar to 2-Formyl-1-trityl-aziridine but without the formyl group.
2-Formylaziridine: Lacks the trityl group but contains the formyl group.
Uniqueness: 2-Formyl-1-trityl-aziridine is unique due to the presence of both the formyl and trityl groups, which impart distinct chemical properties and reactivity. The trityl group provides steric protection and stability, while the formyl group offers a site for further chemical modifications .
Eigenschaften
IUPAC Name |
1-tritylaziridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO/c24-17-21-16-23(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,21H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUUUDUJOWNVQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725582 |
Source


|
| Record name | 1-(Triphenylmethyl)aziridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173277-15-1 |
Source


|
| Record name | 1-(Triphenylmethyl)aziridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













